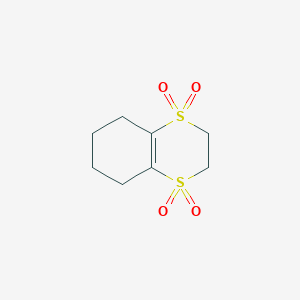
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is a chemical compound known for its unique structure and properties It is composed of a decane backbone with two trioctylphosphanium groups attached at the 1 and 10 positions, and two bromide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of decane-1,10-diol with trioctylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, a catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halide salts or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
科学研究应用
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe or drug delivery agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst.
作用机制
The mechanism by which (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The bromide ions may also play a role in the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
(Decane-1,10-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with triphenylphosphanium groups instead of trioctylphosphanium.
(Decane-1,10-diyl)bis(triethylphosphanium) dibromide: Contains triethylphosphanium groups.
(Decane-1,10-diyl)bis(trimethylphosphanium) dibromide: Contains trimethylphosphanium groups.
Uniqueness
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which can impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or phase transfer catalysis.
属性
CAS 编号 |
53782-85-7 |
|---|---|
分子式 |
C58H122Br2P2 |
分子量 |
1041.3 g/mol |
IUPAC 名称 |
trioctyl(10-trioctylphosphaniumyldecyl)phosphanium;dibromide |
InChI |
InChI=1S/C58H122P2.2BrH/c1-7-13-19-25-35-43-51-59(52-44-36-26-20-14-8-2,53-45-37-27-21-15-9-3)57-49-41-33-31-32-34-42-50-58-60(54-46-38-28-22-16-10-4,55-47-39-29-23-17-11-5)56-48-40-30-24-18-12-6;;/h7-58H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
OOBLYJMPLQXUKM-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


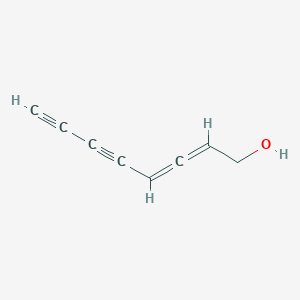
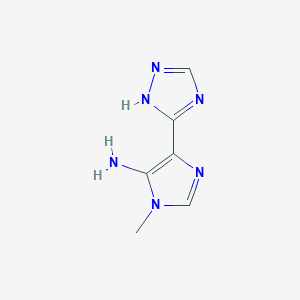
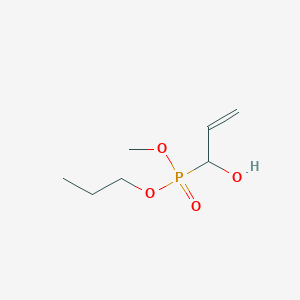
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)


![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

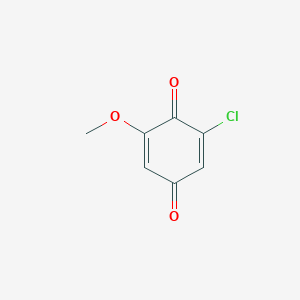

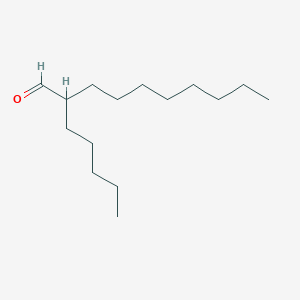
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)

